molecular formula C7H9F3N2 B12221374 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B12221374
M. Wt: 178.15 g/mol
InChI Key: ZKAPBNDKOPNHOI-UHFFFAOYSA-N
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Description

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of 3,3,3-trifluoropropylhydrazine with an appropriate β-diketone or β-ketoester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the trifluoropropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the methyl group at the 5-position.

    5-methyl-1H-pyrazole: Lacks the trifluoropropyl group.

    3,3,3-trifluoropropylhydrazine: Precursor used in the synthesis of the target compound.

Uniqueness

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the presence of both the methyl and trifluoropropyl groups, which can influence its chemical reactivity and biological activity. The trifluoropropyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C7H9F3N2

Molecular Weight

178.15 g/mol

IUPAC Name

5-methyl-1-(3,3,3-trifluoropropyl)pyrazole

InChI

InChI=1S/C7H9F3N2/c1-6-2-4-11-12(6)5-3-7(8,9)10/h2,4H,3,5H2,1H3

InChI Key

ZKAPBNDKOPNHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(F)(F)F

Origin of Product

United States

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